N-{[4-(2-chloroacetyl)phenyl]methyl}-N-methylacetamide
Description
N-{[4-(2-chloroacetyl)phenyl]methyl}-N-methylacetamide is a chemical compound with the molecular formula C12H14ClNO2 and a molecular weight of 239.7 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Properties
IUPAC Name |
N-[[4-(2-chloroacetyl)phenyl]methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-9(15)14(2)8-10-3-5-11(6-4-10)12(16)7-13/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASXQVKGTIOCGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1=CC=C(C=C1)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851903-39-4 | |
| Record name | N-{[4-(2-chloroacetyl)phenyl]methyl}-N-methylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-chloroacetyl)phenyl]methyl}-N-methylacetamide typically involves the reaction of 4-(2-chloroacetyl)benzyl chloride with N-methylacetamide under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-chloroacetyl)phenyl]methyl}-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chloroacetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-{[4-(2-chloroacetyl)phenyl]methyl}-N-methylacetamide typically involves the reaction of 4-(2-chloroacetyl)benzyl chloride with N-methylacetamide. This reaction is usually performed under controlled conditions to optimize yield and purity. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, leading to the formation of diverse derivatives that enhance its applicability in different research contexts.
Scientific Research Applications
-
Chemistry :
- Intermediate in Organic Synthesis : This compound serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic chemistry.
-
Biology :
- Antimicrobial Potential : Recent studies have investigated the antimicrobial properties of N-substituted phenyl-2-chloroacetamides, including this compound. These compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The biological activity is influenced by the position of substituents on the phenyl ring, which affects lipophilicity and membrane permeability .
- Medicine :
-
Industry :
- Production of Specialty Chemicals : this compound is utilized in the production of specialty chemicals and materials due to its reactive functional groups. This makes it suitable for various industrial applications where specific chemical properties are required.
Antimicrobial Activity Study
A recent study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for their antimicrobial potential. The results indicated that compounds with halogenated substituents on the phenyl ring exhibited higher biological activity due to improved lipophilicity, allowing them to penetrate bacterial membranes more effectively. The study confirmed that this compound could be among the promising candidates for further investigation against resistant pathogens .
Structure-Activity Relationship Analysis
Quantitative structure-activity relationship (QSAR) analysis has been applied to assess the biological activity of various chloroacetamides. This method helps predict how structural variations influence antimicrobial efficacy, guiding future synthesis efforts aimed at enhancing activity against specific microbial strains .
Mechanism of Action
The mechanism of action of N-{[4-(2-chloroacetyl)phenyl]methyl}-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N-{[4-(2-chloroacetyl)phenyl]methyl}acetamide: Similar in structure but lacks the N-methyl group.
N-{[4-(2-bromoacetyl)phenyl]methyl}-N-methylacetamide: Similar but with a bromoacetyl group instead of a chloroacetyl group.
Uniqueness
N-{[4-(2-chloroacetyl)phenyl]methyl}-N-methylacetamide is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of the chloroacetyl group allows for specific chemical transformations, making it valuable in synthetic chemistry and research applications.
Biological Activity
N-{[4-(2-chloroacetyl)phenyl]methyl}-N-methylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHClNO
- SMILES Notation : ClCC(=O)c1ccc(cc1)CN(C(=O)C)C
This compound features a chloroacetyl group that enhances its reactivity and potential biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Recent studies have demonstrated that chloroacetamides, including this compound, exhibit antimicrobial properties against a range of pathogens:
- Effective Against :
- Gram-positive bacteria : Staphylococcus aureus (including methicillin-resistant strains)
- Gram-negative bacteria : Escherichia coli
- Fungi : Candida albicans
The compound was shown to have varying efficacy based on its structural modifications, with halogenated derivatives exhibiting enhanced lipophilicity and membrane permeability, which are crucial for antimicrobial activity .
Anticancer Potential
Research indicates that this compound may inhibit key enzymes involved in cancer metabolism. Specifically, it has been studied for its potential to inhibit the inducible form of 6-phosphofructose-2-kinase (PFKFB3), which plays a critical role in glycolysis within tumor cells. By modulating this pathway, the compound could potentially reduce tumor growth and improve therapeutic outcomes in cancer treatment .
The mechanism through which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound binds to specific enzymes or receptors, altering their activity. For example, inhibition of PFKFB3 leads to decreased glycolytic flux in cancer cells .
- Membrane Interaction : Its lipophilic nature allows the compound to traverse cellular membranes effectively, enhancing its bioavailability and interaction with intracellular targets .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Differences | Notable Activities |
|---|---|---|
| N-{[4-(2-bromoacetyl)phenyl]methyl}-N-methylacetamide | Bromine instead of chlorine | Potentially similar antimicrobial activity |
| N-{[4-(2-chloroacetyl)phenyl]methyl}acetamide | Lacks the N-methyl group | Reduced lipophilicity and activity |
This comparison highlights the significance of the chloro group and the N-methyl substitution in enhancing biological activity.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties against various pathogens using standard disk diffusion methods. The results indicated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Cancer Metabolism Research : Investigations into the inhibition of PFKFB3 showed that treatment with this compound led to significant reductions in cell proliferation in vitro, suggesting its potential as a therapeutic agent in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
